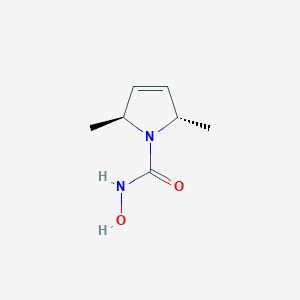
(2S,5S)-N-Hydroxy-2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with hydroxy and carboxamide groups. The stereochemistry of the compound, indicated by the (2S,5S) configuration, plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide can be achieved through several synthetic routes. One common method involves the catalytic resolution of racemic mixtures using lipase enzymes. This method is highly efficient and provides a high yield of the desired enantiomer . Another approach involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxy and carboxamide groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carboxamide group can yield an amine .
Wissenschaftliche Forschungsanwendungen
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme-substrate interactions and chiral recognition processes . In industry, it is used in the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target enzyme. The hydroxy and carboxamide groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide include (2S,5S)-5-carboxymethylproline and (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylic acid . These compounds share structural similarities, such as the presence of a pyrrole ring and specific stereochemistry.
Uniqueness: What sets (2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide apart is its unique combination of functional groups and stereochemistry. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its analogs .
Eigenschaften
CAS-Nummer |
170747-75-8 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(2S,5S)-N-hydroxy-2,5-dimethyl-2,5-dihydropyrrole-1-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5-3-4-6(2)9(5)7(10)8-11/h3-6,11H,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
InChI-Schlüssel |
MIGFLYFLCABTNL-WDSKDSINSA-N |
SMILES |
CC1C=CC(N1C(=O)NO)C |
Isomerische SMILES |
C[C@H]1C=C[C@@H](N1C(=O)NO)C |
Kanonische SMILES |
CC1C=CC(N1C(=O)NO)C |
Synonyme |
1H-Pyrrole-1-carboxamide,2,5-dihydro-N-hydroxy-2,5-dimethyl-,(2S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















